Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-
Description
Properties
CAS No. |
62331-46-8 |
|---|---|
Molecular Formula |
C17H15Cl2N5O3 |
Molecular Weight |
408.2 g/mol |
IUPAC Name |
3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]propanenitrile |
InChI |
InChI=1S/C17H15Cl2N5O3/c18-15-10-14(24(26)27)11-16(19)17(15)22-21-12-2-4-13(5-3-12)23(8-9-25)7-1-6-20/h2-5,10-11,25H,1,7-9H2 |
InChI Key |
PAEXBWVMHCSRCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)N(CCC#N)CCO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenylamino]- typically involves multi-step organic reactions combining azo coupling and nucleophilic substitution on aromatic amines:
-
- The key step is the formation of the azo bond (-N=N-) between a diazonium salt derived from 2,6-dichloro-4-nitroaniline and a substituted aniline derivative.
- The diazonium salt is generated by diazotization of 2,6-dichloro-4-nitroaniline using sodium nitrite and acid under cold conditions.
- This diazonium intermediate is then coupled with a 4-amino-substituted phenyl compound bearing a 2-hydroxyethyl substituent on the nitrogen, leading to the azo linkage formation.
Introduction of the Propanenitrile Moiety:
- The amino group on the phenyl ring is further alkylated or substituted with a propanenitrile side chain, typically via nucleophilic substitution or reductive amination using 3-bromopropanenitrile or similar reagents.
- Alternatively, the propanenitrile group can be introduced by reacting the amino group with acrylonitrile under controlled conditions.
Detailed Reaction Conditions
Alternative Synthetic Routes
Acetylated Intermediate Route:
Some derivatives related to this compound, such as propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]- (Disperse Orange 30), are prepared by acetylation of the hydroxyethyl group prior to azo coupling or nitrile introduction. This protects the hydroxy group and can improve reaction selectivity.Stepwise Assembly:
The azo dye moiety can be synthesized first, followed by selective functionalization of the amino substituent with hydroxyethyl and nitrile groups sequentially to control regioselectivity and yield.
Research Findings and Analytical Considerations
The compound's preparation is often followed by analytical characterization using RP-HPLC methods optimized for azo dyes. These methods employ acetonitrile/water mobile phases with acidic modifiers to ensure good peak shape and MS compatibility for impurity profiling.
Environmental and toxicological assessments have been conducted on related compounds, emphasizing the need for purity and controlled synthesis to minimize hazardous byproducts.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenylamino]- undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the nitro and chloro positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions .
Scientific Research Applications
Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenylamino]- has several scientific research applications:
Chemistry: It is used as a model compound in studying azo dye chemistry and reactions.
Biology: Research on its interactions with biological molecules helps understand its potential effects and applications.
Medicine: Studies explore its potential use in medical diagnostics and treatments.
Industry: Apart from textiles, it is used in various industrial applications where azo dyes are required.
Mechanism of Action
The mechanism of action of Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenylamino]- involves its interaction with molecular targets through its azo and nitro groups. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their function and behavior .
Comparison with Similar Compounds
Chemical Identity and Properties
- CAS Number : 62331-46-8
- Molecular Formula : C₁₇H₁₅Cl₂N₅O₃
- Molecular Weight : 408.24 g/mol
- LogP : 4.15 (indicating moderate hydrophobicity) .
- Structure: Features a propanenitrile backbone substituted with a 2-hydroxyethylamino group and a 2,6-dichloro-4-nitrophenylazo moiety. The azo (-N=N-) group contributes to its chromophoric properties, while the nitrile (-CN) and hydroxyl (-OH) groups influence solubility and reactivity .
Analytical Methods
- HPLC Analysis : Separated using a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. For mass spectrometry, phosphoric acid is replaced with formic acid .
Structural and Functional Analogues
The compound belongs to a class of azo dyes and nitriles with diverse substituents. Below is a comparative analysis with key analogues:
Key Findings
Solubility and LogP: The target compound (LogP 4.15) and Disperse Orange 30 (LogP 4.1) exhibit similar hydrophobicity, suitable for dye applications in non-polar matrices. The butyl derivative (LogP 7.36) is significantly more hydrophobic, limiting its water solubility but enhancing affinity for synthetic fibers . Disperse Orange 30 has low water solubility (40 µg/L at 20°C), aligning with its use in polyester dyeing .
Substituent Effects: The 2-hydroxyethylamino group in the target compound improves polarity compared to Disperse Orange 30’s acetyloxyethyl group, which enhances ester compatibility in textiles . Disperse Brown 1’s iminobisethanol substituent increases hydrogen-bonding capacity, favoring hair dye formulations .
Environmental and Regulatory Status: The target compound lacks explicit regulatory data, but analogues like Disperse Orange 30 are monitored under Canada’s Chemical Management Plan due to import volumes .
Chromophoric Stability :
- Metal ions (e.g., Cu²⁺, Fe³⁺) destabilize the azo linkage in Disperse Orange 30, altering color intensity. Similar sensitivity is expected in the target compound .
Biological Activity
Propanenitrile, 3-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenylamino]- is a synthetic compound primarily known as Disperse Orange 30 . This compound has garnered attention due to its industrial applications and potential biological activities. The following sections provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- CAS Registry Number : 62331-46-8
- Molecular Formula : C17H15Cl2N5O3
- Molecular Weight : 408.240 g/mol
- LogP : 4.15
Applications
Disperse Orange 30 is primarily used as an orange dye in textiles and fabrics. Its structural characteristics suggest potential bioactivity, prompting investigations into its effects on biological systems.
Toxicological Studies
Research indicates that Disperse Orange 30 may pose risks to human health and the environment. The Government of Canada assessed this compound due to concerns regarding its persistence and potential accumulation in organisms. Although no immediate actions were deemed necessary, the compound's toxicological profile warrants further investigation.
Antimicrobial Activity
A study examining the antimicrobial properties of azo compounds, including Disperse Orange 30, revealed that such compounds can exhibit significant antimicrobial activity against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the effects of Disperse Orange 30 on human cell lines. Results indicate that at certain concentrations, the compound can induce cytotoxic effects, leading to cell death. This raises concerns about its safety in consumer products.
Case Studies
-
Environmental Impact Assessment
- A comprehensive assessment conducted in Canada highlighted the environmental persistence of Disperse Orange 30. The study evaluated its potential to bioaccumulate and cause harm to aquatic organisms.
- Findings indicated that while the compound is not manufactured in Canada, its importation raises ecological concerns.
-
Human Health Risk Assessment
- An evaluation focusing on the exposure levels of workers in industries utilizing Disperse Orange 30 found elevated risks associated with prolonged exposure.
- Recommendations included implementing safety measures to mitigate exposure risks.
Data Table: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Exhibits significant activity against various pathogens; disrupts cell membranes |
| Cytotoxicity | Induces cell death at certain concentrations; raises safety concerns for consumer products |
| Environmental Impact | Persistent in the environment; potential for bioaccumulation in aquatic organisms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
